Oxazolidine, 2-methyl-
Overview
Description
Oxazolidine, 2-methyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, where a methyl group is attached to the second carbon atom. Oxazolidines are known for their stability and versatility, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolidine, 2-methyl- can be synthesized through the condensation of 2-amino-2-methylpropanol with aldehydes or ketones. This reaction typically occurs under mild conditions, often in the presence of a catalyst such as silica gel or an acid-activated clay . The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods: In industrial settings, the synthesis of oxazolidine, 2-methyl- often involves the use of continuous flow reactors to ensure efficient and scalable production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Oxazolidine, 2-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazoles
Reduction: Amines or alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
Oxazolidine, 2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine, 2-methyl- varies depending on its application. In the context of antibiotics, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Oxazolidinones: These are a class of antibiotics with a similar core structure but with additional functional groups that enhance their biological activity.
Oxazolines: These compounds are unsaturated analogues of oxazolidines and are used in various chemical syntheses.
Bisoxazolidines: These contain two oxazolidine rings and are used as performance modifiers in industrial applications.
Uniqueness: Oxazolidine, 2-methyl- is unique due to its stability and versatility in undergoing various chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-methyl-1,3-oxazolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUCFKUFOFEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337820 | |
Record name | Oxazolidine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-70-7 | |
Record name | Oxazolidine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-oxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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